molecular formula C10H12N4O2S B12858583 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine CAS No. 126502-10-1

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine

Cat. No.: B12858583
CAS No.: 126502-10-1
M. Wt: 252.30 g/mol
InChI Key: OTMDHMUDOABXMY-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dideoxy-6-thio-inosine is a potent antiviral agent widely used in the biomedical field. It exhibits significant efficacy against HIV, hepatitis B, and hepatitis C viral infections by disrupting the replication of viral genetic material. This compound is a nucleoside analog, specifically a 2’,3’-dideoxynucleoside, which means it lacks hydroxyl groups at the 2’ and 3’ positions on the sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-6-thio-inosine typically involves the deoxygenation of ribonucleosides. One common method includes the use of radical deoxygenation of xanthate derivatives. For instance, bromoethane or 3-bromopropanenitrile can be used as alkylating agents to prepare ribonucleoside 2’,3’-bisxanthates. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents .

Industrial Production Methods: Industrial production of 2’,3’-Dideoxy-6-thio-inosine involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards. The production process includes multiple purification steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxy-6-thio-inosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the sugar moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of 2’,3’-Dideoxy-6-thio-inosine, such as sulfoxides, sulfones, and substituted purine analogs.

Scientific Research Applications

2’,3’-Dideoxy-6-thio-inosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.

    Biology: The compound is employed in studies related to viral replication and inhibition.

    Medicine: It serves as an antiviral agent in the treatment of HIV, hepatitis B, and hepatitis C infections.

    Industry: The compound is used in the production of antiviral drugs and as a reference standard in pharmaceutical testing

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-6-thio-inosine involves the inhibition of viral replication. The compound is incorporated into the viral DNA by viral reverse transcriptase, leading to chain termination. This prevents the completion of viral DNA synthesis, thereby inhibiting the replication of the virus.

Comparison with Similar Compounds

2’,3’-Dideoxy-6-thio-inosine is unique compared to other nucleoside analogs due to its sulfur-containing thione group. Similar compounds include:

    Didanosine (2’,3’-Dideoxyinosine): Lacks the thione group but also acts as a reverse transcriptase inhibitor.

    Zalcitabine (2’,3’-Dideoxycytidine): Another dideoxynucleoside analog used as an antiviral agent.

    Stavudine (2’,3’-Didehydro-2’,3’-dideoxythymidine): A didehydro-dideoxynucleoside analog with antiviral properties

Properties

CAS No.

126502-10-1

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(16-6)14-5-13-8-9(14)11-4-12-10(8)17/h4-7,15H,1-3H2,(H,11,12,17)/t6-,7+/m0/s1

InChI Key

OTMDHMUDOABXMY-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC=NC3=S

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2NC=NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.